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molecular formula C12H10N2O3S B8404809 4-(4-Hydroxyphenylsulphanyl)-2-amino-nitrobenzene

4-(4-Hydroxyphenylsulphanyl)-2-amino-nitrobenzene

Cat. No. B8404809
M. Wt: 262.29 g/mol
InChI Key: KQYNQCKMHUDPKK-UHFFFAOYSA-N
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Patent
US07030123B2

Procedure details

4-(4-Acetylaminophenoxy)-2-amino-nitrobenzene (46.57 g) was prepared from 4-acetylaminophenol (30.2 g; 0.2 mol) using the general method described for 4-(4-hydroxyphenylsulphanyl)-2-amino-nitrobenzene in Example 2, except that one equivalent of NaH was used.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].OC1C=CC(S[C:20]2[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22]([NH2:29])[CH:21]=2)=CC=1.[H-].[Na+]>>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:20]2[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22]([NH2:29])[CH:21]=2)=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)SC1=CC(=C(C=C1)[N+](=O)[O-])N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(OC2=CC(=C(C=C2)[N+](=O)[O-])N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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